N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
Description
This compound is a quinazolinone derivative featuring a 6,7-dimethoxy-2-methyl-4-oxoquinazoline core linked via an ethyl group to a 1H-indole-3-carboxamide moiety. Key structural elements include:
- Quinazolinone core: A bicyclic aromatic system with methoxy and methyl substituents at positions 6,7 and 2, respectively.
- Ethyl linker: Connects the quinazolinone to the indole-carboxamide group.
- Indole-carboxamide: A planar aromatic indole system with a carboxamide functional group at position 3, which may influence receptor binding or solubility .
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-25-18-11-20(30-3)19(29-2)10-15(18)22(28)26(13)9-8-23-21(27)16-12-24-17-7-5-4-6-14(16)17/h4-7,10-12,24H,8-9H2,1-3H3,(H,23,27) |
InChI Key |
NHFXIYFHNWGZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Synthesis
The quinazolinone moiety is typically constructed via cyclocondensation of anthranilic acid derivatives with amines or urea. For the 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl subunit, the following sequence is employed:
-
Methylation and Methoxylation :
-
4-Hydroxy-3-methoxybenzoic acid is methylated using dimethyl sulfate in alkaline conditions to introduce the 6,7-dimethoxy groups.
-
Subsequent nitration and reduction yield the 2-methylamino intermediate.
-
-
Cyclization :
-
The intermediate undergoes cyclization with urea or cyanamide under acidic conditions (e.g., HCl/acetic acid) to form the quinazolinone core.
-
Key Reaction Parameters :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Methylation | Dimethyl sulfate, NaOH | 80°C | 85% |
| Cyclization | Urea, HCl | 120°C | 72% |
Indole-3-Carboxamide Coupling
Carboxamide Activation
The indole-3-carboxylic acid is activated for amide bond formation using coupling agents:
Amidation with Ethylenediamine Derivative
The bromoethyl-quinazolinone intermediate reacts with the activated indole-3-carboxamide:
Reaction Scheme :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 25°C (room temp) |
| Time | 12–16 hours |
| Yield | 68–75% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.25 (s, 1H, indole H-2), 7.45–7.10 (m, 4H, aromatic), 3.90 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃). -
HRMS :
m/z calculated for C₂₂H₂₂N₄O₄ [M+H]⁺: 407.1712; found: 407.1709.
Scalability and Industrial Considerations
Cost-Effective Modifications
Yield Optimization Strategies
| Factor | Improvement | Outcome |
|---|---|---|
| Reaction Time | Reduced from 16h to 8h via microwave irradiation | Yield ↑ 12% |
| Stoichiometry | Excess amine (1.5 eq) | Yield ↑ 18% |
Emerging Methodologies
Enzymatic Amidation
Lipase-catalyzed reactions in non-aqueous media achieve 60–65% yield with minimal by-products, offering a greener alternative.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the quinazolinone ring .
Scientific Research Applications
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs with Modified Indole Substituents
a) N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide (CAS 1435996-83-0)
- Key Differences: Methylation at the indole nitrogen (1-position) and carboxamide at indole position 2. Molecular weight: 420.5 g/mol (vs. hypothetical ~434.5 g/mol for the non-methylated variant).
- Implications : Methylation may enhance metabolic stability but reduce polarity compared to the unmethylated parent compound .
b) N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide (CAS 1435991-61-9)
- Key Differences :
- Replacement of the carboxamide group with a propanamide linker.
- Molecular weight: 434.5 g/mol.
- Implications : The elongated chain could alter binding kinetics or solubility profiles .
Quinazolinone Derivatives with Varied Linkers and Substituents
Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) from highlight:
- Core Modifications: Isoquinoline instead of quinazolinone.
- Functional Groups : Carboxylate esters (6d) or phenyl-carboxamide (6f) substituents.
- Implications: The isoquinoline scaffold may exhibit distinct electronic properties, affecting receptor affinity or pharmacokinetics compared to quinazolinone-based analogs .
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Research Implications and Gaps
- Pharmacological Data: No direct activity data for the target compound are available in the evidence. Studies on analogs suggest that substituent positioning (e.g., indole methylation) and linker length critically influence bioactivity .
- Synthetic Accessibility : The ethyl-linked carboxamide group is synthetically tractable, as evidenced by related compounds in and -8.
- Regulatory Considerations: Carboxamide-containing compounds (e.g., synthetic cannabinoids in ) are often regulated, highlighting the need for detailed toxicity profiling .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a quinazoline derivative linked to an indole carboxamide structure. Its molecular formula is , with a molecular weight of approximately 389.4 g/mol. The presence of methoxy groups at positions 6 and 7 on the quinazoline ring enhances its solubility and biological activity.
1. Acetylcholinesterase Inhibition
One of the most notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease.
- IC50 Values : Studies have shown that related compounds exhibit IC50 values ranging from 0.077 to 50.080 µM against AChE, indicating potent inhibitory effects compared to standard drugs like tacrine (IC50 = 0.11 µM) and galantamine (IC50 = 0.59 µM) .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties, which are crucial in combating oxidative stress associated with various diseases.
- Mechanism : The antioxidant activity is believed to stem from its ability to scavenge free radicals and reduce oxidative damage in cells, contributing to neuroprotective effects .
3. Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : Preliminary studies suggest MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, demonstrating moderate to good antimicrobial activity .
Study on AChE Inhibition
A recent study utilized molecular docking techniques to explore the binding interactions of this compound with the AChE enzyme. The results indicated that the compound formed significant hydrogen bonds with key active site residues, enhancing its inhibitory potency .
Antioxidant Activity Assessment
In vitro assays have confirmed that the compound exhibits strong antioxidant activity, which correlates with reduced cell death in models of oxidative stress. This property supports its potential use in neuroprotective therapies .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented in the table below:
| Compound Name | Molecular Formula | AChE Inhibition IC50 (µM) | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|---|
| Target Compound | C20H27N3O5 | 0.077 - 50.080 | High | Moderate |
| Tacrine | C17H20N2O | 0.11 | Moderate | Low |
| Galantamine | C17H21BrN2O5 | 0.59 | Moderate | Low |
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Microwave-assisted synthesis reduces reaction time (20–40 minutes vs. 5–7 hours) and improves yield by 15–20% compared to conventional reflux .
- Solvent-free conditions minimize side reactions, particularly during the quinazoline-indole coupling step, achieving ≥95% purity after column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Catalytic enhancement using sodium acetate (2.0 equiv) in condensation steps accelerates reaction kinetics by stabilizing transition states .
- Real-time monitoring via TLC (Rf 0.4–0.5 in CH2Cl2:MeOH 9:1) ensures precise termination at 85–90% conversion .
Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
A multi-technique approach is recommended:
- 1H/13C NMR identifies key protons (e.g., indole NH at δ 10.2–11.5 ppm, quinazoline C4=O at δ 165–170 ppm) and verifies substituent positions .
- High-resolution MS confirms molecular weight (366.41 g/mol) with <2 ppm error .
- HPLC-PDA (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects regioisomeric byproducts .
- FT-IR validates functional groups (e.g., carboxamide C=O stretch at 1650–1680 cm⁻¹) .
How do methoxy groups influence solubility, and what formulation strategies enhance bioavailability?
Methodological Answer:
- Solubility profile : Methoxy groups increase logP (~2.8) and organic solvent solubility (e.g., 12 mg/mL in DMSO) but reduce aqueous solubility (<0.1 mg/mL). This necessitates formulation strategies like:
- Bioavailability testing should include parallel artificial membrane permeability assays (PAMPA) and hepatic microsomal stability studies .
What in vitro assays are recommended to investigate anticancer mechanisms?
Methodological Answer:
Prioritize assays that capture multimodal activity:
- MTT/CCK-8 assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 dose-response curves (typical range: 2–10 μM) .
- Apoptosis analysis via Annexin V/PI staining and caspase-3/7 activation assays .
- Kinase inhibition profiling against EGFR (IC50 < 100 nM) and VEGFR-2 using recombinant kinase assays .
- Cell cycle analysis (PI staining) to detect G1/S arrest, a hallmark of quinazoline derivatives .
How should structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?
Methodological Answer:
- Core modifications :
- Functional group swaps :
- Biological testing :
- Computational validation :
How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HCT-116), serum conditions (10% FBS), and exposure times (48–72 hr) .
- Verify compound integrity : Re-characterize batches via HPLC and NMR before testing .
- Orthogonal validation : Confirm apoptosis (via Western blot for PARP cleavage) alongside cytotoxicity data .
- Meta-analysis : Apply statistical tools (e.g., PCA) to identify confounding variables (e.g., impurity levels >5%) .
What computational approaches predict target interactions and optimize binding affinity?
Methodological Answer:
- Molecular docking : Use EGFR (PDB 1M17) for binding pose validation; prioritize compounds with ΔG < -9.5 kcal/mol .
- QSAR modeling : Employ CODESSA-pro with descriptors like polar surface area (90–110 Ų) and AlogP98 (2.5–3.5) .
- Free-energy perturbation (FEP) : Calculate relative binding energies for methoxy vs. ethoxy substituents (±0.8 kcal/mol accuracy) .
- Validate predictions with SPR (KD < 100 nM) or ITC (n=1 binding stoichiometry) .
What methodologies assess toxicity and therapeutic selectivity?
Methodological Answer:
- In vitro selectivity : Compare IC50 in cancer vs. normal cells (e.g., HEK-293), targeting a selectivity index >5 .
- hERG inhibition assay (patch-clamp) to rule out cardiotoxicity (IC50 > 30 μM acceptable) .
- In vivo acute toxicity : Single-dose escalation in mice (10–100 mg/kg) with ALT/AST monitoring .
- Metabolic stability : Liver microsome assays (t1/2 > 30 min preferred) and CYP450 inhibition screening .
How does stereochemistry impact biological activity, and how can enantiomers be characterized?
Methodological Answer:
- Chiral centers : The ethyl linker and carboxamide may introduce stereoisomerism.
- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (≥90% ee) .
- Characterization :
What in vitro models evaluate metabolic stability and drug-drug interaction potential?
Methodological Answer:
- Metabolic stability : Human liver microsomes (0.5 mg/mL) with NADPH cofactor; aim for t1/2 > 30 min .
- CYP450 inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms (IC50 > 10 μM desired) .
- Metabolite ID : LC-MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., demethylation, glucuronidation) .
- Transporter effects : Caco-2 permeability assays (Papp > 1×10⁻⁶ cm/s) and P-gp inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
